Ferrous succinate can be derived from the reaction between iron(II) sulfate and succinic acid. It belongs to the class of metal-organic compounds, specifically as a transition metal complex. In the context of medicinal chemistry, it is classified as an iron supplement used in the treatment of iron deficiency anemia due to its bioavailability and lower side effects compared to other iron supplements like ferrous sulfate .
The synthesis of iron(2+) succinate can be achieved through several methods. A common approach involves the reaction of iron(II) sulfate heptahydrate with sodium succinate in an aqueous solution. The process typically includes:
The yield of ferrous succinate can reach up to 90%, depending on the specific conditions employed during synthesis.
Iron(2+) succinate has a distinct molecular structure characterized by the coordination of succinate ligands to the iron ion. The structural formula can be represented as:
In this complex, each succinate ion acts as a bidentate ligand, coordinating through its carboxylate groups to the central iron ion. Spectroscopic methods such as infrared spectroscopy and X-ray crystallography are often employed to analyze its structure, confirming the octahedral geometry around the iron center .
Iron(2+) succinate can participate in various chemical reactions, particularly redox reactions due to the presence of ferrous ions. In aqueous solutions, it may oxidize to ferric succinate when exposed to oxygen:
This reaction highlights the instability of ferrous ions in solution, necessitating protective measures such as nitrogen purging during synthesis to minimize oxidation .
The mechanism through which iron(2+) succinate exerts its biological effects primarily involves its role as an iron source for hemoglobin synthesis and other metabolic processes requiring iron. Upon ingestion, it dissociates in the gastrointestinal tract, releasing ferrous ions that are readily absorbed by intestinal cells.
Once absorbed, these ferrous ions participate in various enzymatic reactions critical for energy metabolism and cellular respiration. The bioavailability of iron(2+) succinate is generally higher than that of other forms due to its solubility and stability under physiological conditions .
Characterization techniques such as UV-Vis spectroscopy are used to assess its electronic transitions and confirm its identity through distinct absorption peaks .
Iron(2+) succinate has several applications:
The compound's favorable properties make it a subject of interest in pharmaceutical formulations aimed at enhancing bioavailability while minimizing gastrointestinal side effects .
Iron(2+) succinate (ferrous succinate) is an iron carboxylate complex with the chemical formula C₄H₄FeO₄ and a molecular weight of 171.92 g/mol. It consists of a ferrous cation (Fe²⁺) coordinated to a succinate anion (⁻OOC-CH₂-CH₂-COO⁻). The iron center adopts an octahedral geometry, bonding with oxygen atoms from carboxylate groups of succinate ligands. This coordination polymer structure forms extended networks in the solid state, with each Fe²⁺ ion typically ligated to multiple succinate molecules [1] [4] [7].
The bonding exhibits both ionic and covalent characteristics:
Table 1: Atomic Composition of Iron(2+) Succinate
Element | Atomic Count | Bonding Role |
---|---|---|
Iron (Fe) | 1 | Central metal ion |
Carbon | 4 | Succinate backbone |
Oxygen | 4 | Carboxylate groups |
Hydrogen | 4 | Aliphatic chain |
Iron(2+) succinate appears as a reddish-brown crystalline powder with limited aqueous solubility (<1 g/100mL at 25°C). Its stability is pH-dependent, maintaining integrity between pH 4–8 but undergoing hydrolysis outside this range. The compound decomposes at temperatures above 236°C without melting [7] [8].
Key reactivity features include:
In biological systems, its moderate solubility creates a "delayed-release" effect, reducing direct exposure of gastrointestinal mucosa to high iron concentrations compared to highly soluble salts like ferrous sulfate [6] [9].
Table 2: Comparative Properties of Common Iron Supplements
Compound | Chemical Formula | Elemental Iron (%) | Solubility in Water | Absorption Pathway |
---|---|---|---|---|
Iron(2+) succinate | C₄H₄FeO₄ | ~36% | Low (<1g/100mL) | DMT-1 transporter dependent |
Ferrous sulfate | FeSO₄ | 20% | High (>50g/100mL) | DMT-1 transporter dependent |
Ferrous fumarate | C₄H₂FeO₄ | 33% | Very low | DMT-1 transporter dependent |
Ferric carboxymaltose | [Complex] | ~50% | High | Macrophage endocytosis |
Sucrosomial iron | Fe₄(P₂O₇)₃·xH₂O | ~30% | Low | Paracellular/M-cell uptake |
Absorption Efficiency: Iron(2+) succinate demonstrates superior absorption to ferric compounds (e.g., ferric ammonium citrate) due to the inherent bioavailability of the Fe²⁺ state. A clinical study reported 2.25 g/dL hemoglobin increase with ferrous glycine sulfate versus only 0.95 g/dL with ferric protein succinylate after 3 months of treatment [2]. The succinate moiety may enhance absorption via the divalent metal transporter-1 (DMT1) pathway, though with lower efficiency than ferrous ascorbate formulations that utilize ascorbic acid's reducing capacity .
Pharmacodynamic Behavior: Unlike ferric compounds requiring reduction before absorption, ferrous succinate is DMT1-ready but exhibits slower dissolution kinetics than ferrous sulfate. This results in lower peak serum iron concentrations but more sustained absorption profiles. Novel formulations like Sucrosomial iron demonstrate superior absorption (hemoglobin increase: 12.20 g/dL vs 11.69–11.86 g/dL for conventional salts) via bypassing classical transport mechanisms [5].
Therapeutic Restoration: In IDA rat models, iron(2+) succinate restored hematological parameters comparably to polysaccharide iron complex (PIC) and iron protein succinylate (IPS) at 15 mg Fe/kg/day:
The compound demonstrates intermediate efficacy between traditional ferrous salts and advanced formulations, with its iron-restoration ratio exceeding ferric salts but underperforming against engineered compounds like Sucrosomial iron in clinical settings [6].
Table 3: Iron Restoration Parameters in IDA Rat Model (10-day treatment at 15 mg Fe/kg/day)
Parameter | Polysaccharide Iron Complex | Iron Protein Succinylate | Ferrous Succinate |
---|---|---|---|
Hemoglobin (fold increase) | 2.15 | 2.12 | 2.18 |
Liver iron content (fold increase) | 4.20 | 3.97 | 4.03 |
Spleen coefficient (% of untreated IDA) | 59% | 59% | 59% |
Data sourced from [6]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7